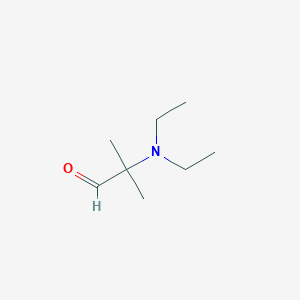
2-(Diethylamino)-2-methylpropanal
Descripción general
Descripción
2-(Diethylamino)-2-methylpropanal, also known as DEMP, is an organic compound with a molecular formula of C6H15NO. It is a colorless liquid with a faint odor. DEMP has been used in the synthesis of various compounds, such as pharmaceuticals, surfactants, and fragrances. It is also used as a reagent in various scientific research applications.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-2-methylpropanal has been used in various scientific research applications, such as the synthesis of surfactants, fragrances, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. Additionally, it has been used in the synthesis of a variety of compounds, such as the synthesis of 2-amino-3-methylbutanoic acid, which is a precursor to the synthesis of various drugs.
Mecanismo De Acción
2-(Diethylamino)-2-methylpropanal acts as a nucleophile in organic synthesis. It reacts with a variety of electrophiles, such as halides, to form a new bond. The reaction proceeds via an SN2 mechanism, in which the nucleophilic diethylamine displaces the halide from the 2-chloro-2-methylpropane.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)-2-methylpropanal has no known biochemical or physiological effects. It is not known to have any toxic effects in humans, and it is not known to be carcinogenic or mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Diethylamino)-2-methylpropanal in lab experiments is its low cost and availability. Additionally, it is easy to use and is relatively non-toxic. The main limitation of using 2-(Diethylamino)-2-methylpropanal is that it is a volatile compound, which means that it can easily evaporate in an open container.
Direcciones Futuras
There are several potential future directions for the use of 2-(Diethylamino)-2-methylpropanal in scientific research. For example, it could be used in the synthesis of more complex compounds, such as heterocyclic compounds, or in the synthesis of various drugs. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as surfactants. Finally, it could be used in the synthesis of fragrances, which could be used in the cosmetic industry.
Propiedades
IUPAC Name |
2-(diethylamino)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-9(6-2)8(3,4)7-10/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNYPYQLYSNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902741 | |
| Record name | NoName_3293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-2-methylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)









![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)